(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

Catalog No.
S1491447
CAS No.
23735-43-5
M.F
C13H18O5S
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-tol...

CAS Number

23735-43-5

Product Name

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

Molecular Formula

C13H18O5S

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C13H18O5S/c1-10-4-6-12(7-5-10)19(14,15)17-9-11-8-16-13(2,3)18-11/h4-7,11H,8-9H2,1-3H3/t11-/m0/s1

InChI Key

SRKDUHUULIWXFT-NSHDSACASA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Synonyms

2,2-Dimethyl-1,3-dioxolane-4-methanol-4-methylbenzenesulfonate; 4-Methylbenzenesulfonic Acid (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Ester; Toluene-4-sulfonic Acid (S)-2,2-Dimethyl-[1,3]dioxolan-4-ylmethyl Ester; p-Toluenesulfonic Acid ((4S)-2,2-D

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2COC(O2)(C)C

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2COC(O2)(C)C

The exact mass of the compound (S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-2,2-Dimethyl-1,3-dioxolan-4-ylmethyl p-toluenesulfonate, widely known as (S)-solketal tosylate, is an enantiopure, pre-activated electrophile essential for the scale-up synthesis of complex glycerolipids and chiral active pharmaceutical ingredients (APIs) [1]. Featuring a stable isopropylidene (acetonide) protecting group and a highly reactive p-toluenesulfonate leaving group, this compound serves as a direct, ready-to-use precursor for SN2 aminations and etherifications [2]. By providing the exact (S)-stereocenter required for natural sn-glycerol derivatives, it acts as a critical raw material in the commercial manufacturing of cationic lipids (such as DOTAP for lipid nanoparticles) and enantiopure aryloxypropanolamine beta-blockers, streamlining workflows by eliminating upstream activation steps [1].

Substituting pre-activated (S)-solketal tosylate with the cheaper, unactivated (S)-solketal introduces severe process inefficiencies, requiring in-house tosylation with toxic tosyl chloride and pyridine, which generates corrosive hydrochloric acid byproducts and typically results in a 10–15% yield loss during purification [1]. Furthermore, substitution with racemic solketal tosylate or the (R)-enantiomer is biologically non-viable; the stereocenter strictly dictates the receptor binding affinity of downstream APIs and the self-assembly properties of lipid nanoparticles [2]. Attempting to use alternative leaving groups, such as chlorides, forces the use of harsher reaction temperatures that can degrade sensitive nucleophiles and increase the impurity profile of the final formulated product [3].

Process Efficiency: Pre-Activated Tosylate vs. Unactivated (S)-Solketal

Procuring the pre-activated (S)-solketal tosylate eliminates the need for an in-house tosylation step. Converting (S)-solketal to the tosylate requires handling tosyl chloride and an organic base (e.g., pyridine or triethylamine), which generates stoichiometric amine-hydrochloride waste [1]. This extra synthetic step typically caps overall yield at 85–90% due to aqueous workup and crystallization losses, whereas utilizing the pre-activated compound allows for 100% material retention into the primary SN2 coupling step [2].

Evidence DimensionSynthetic steps and precursor yield
Target Compound Data0 additional activation steps, 100% starting material efficiency
Comparator Or Baseline(S)-Solketal (1 additional activation step, ~85-90% yield, generates stoichiometric amine-HCl waste)
Quantified DifferenceSaves 1 synthetic step, prevents ~10-15% yield loss, and eliminates stoichiometric hazardous waste.
ConditionsStandard laboratory or pilot-scale tosylation using TsCl and TEA/pyridine in organic solvent.

Eliminating the activation step reduces hazardous reagent handling, cuts processing time, and improves the overall volumetric yield of the manufacturing campaign.

Leaving Group Reactivity: Tosylate vs. Chloride

The p-toluenesulfonate moiety is a highly efficient leaving group compared to standard halides like chloride. In the synthesis of cationic lipids (e.g., reacting with trimethylamine), (S)-solketal tosylate smoothly undergoes SN2 substitution at moderate temperatures (65–85 °C) [1]. In contrast, achieving similar conversion with 3-chloro-1,2-propanediol acetonide requires significantly higher temperatures and prolonged reaction times, which can lead to thermal degradation of the substrate and increased formation of elimination byproducts [2].

Evidence DimensionSN2 reaction temperature and efficiency
Target Compound DataHigh reactivity, typical amination at 65–85 °C
Comparator Or BaselineSolketal chloride (Poor reactivity, requires elevated temperatures >100 °C or high-pressure systems)
Quantified DifferenceLowers required reaction temperature by >25 °C, avoiding high-pressure reactor requirements.
ConditionsAmination with aqueous trimethylamine in alcoholic solvent.

Milder reaction conditions prevent the thermal degradation of sensitive intermediates and reduce the energy costs associated with high-temperature or high-pressure reactor requirements.

Stereochemical Control: (S)-Enantiomer vs. Racemic Mixture

The biological efficacy of lipids and beta-blockers is strictly dependent on their absolute configuration. Starting with enantiopure (S)-solketal tosylate ensures the correct stereochemistry for natural sn-glycerol derivatives and active (S)-beta-blockers [1]. Utilizing a racemic mixture of solketal tosylate yields a 50/50 mixture of active and inactive (or potentially toxic) enantiomers, necessitating expensive and yield-destroying downstream chiral resolution steps that discard at least half of the synthesized material [2].

Evidence DimensionUsable downstream product yield
Target Compound DataYields 100% stereochemically desired product
Comparator Or BaselineRacemic solketal tosylate (Yields maximum 50% desired product, requires downstream resolution)
Quantified DifferencePrevents a mandatory 50% material loss during late-stage chiral resolution.
ConditionsSynthesis of stereospecific APIs or natural-configuration glycerolipids.

Procuring the enantiopure starting material is mandatory to avoid catastrophic 50% yield losses and complex regulatory hurdles associated with chiral impurities.

Solid-State Stability: Tosylate vs. Mesylate

While both tosylates and mesylates function as excellent leaving groups, (S)-solketal tosylate generally exhibits superior crystallinity and solid-state stability compared to the corresponding mesylate [1]. The highly crystalline nature of the tosylate allows for easier purification by recrystallization (which can upgrade enantiomeric excess) and provides a longer shelf life with lower susceptibility to atmospheric moisture hydrolysis during storage and weighing operations [2].

Evidence DimensionPhysical state and handling stability
Target Compound DataCrystalline solid, high stability against ambient moisture
Comparator Or Baseline(S)-Solketal mesylate (Often an oil or low-melting solid, higher hygroscopicity and hydrolysis risk)
Quantified DifferenceProvides a stable, weighable solid form rather than a moisture-sensitive oil.
ConditionsAmbient storage and standard benchtop handling.

Crystalline, stable reagents ensure highly accurate stoichiometric weighing and consistent batch-to-batch reproducibility in GMP manufacturing environments.

Synthesis of Cationic Lipids for Lipid Nanoparticles (LNPs)

(S)-solketal tosylate is the premier starting material for synthesizing DOTAP and related cationic lipids. Its pre-installed leaving group allows for direct, mild amination with trimethylamine, followed by deprotection and acylation, yielding lipids with the precise stereochemistry required for optimal RNA/DNA encapsulation and cellular transfection [1].

Manufacturing of Enantiopure Beta-Blockers

The compound is heavily utilized in the synthesis of aryloxypropanolamine beta-blockers. The (S)-configuration of the solketal moiety directly translates to the active enantiomer of the drug, while the tosylate ensures clean, high-yielding etherification with phenolic precursors without the risk of racemization [2].

Development of Custom Diacylglycerols (DAGs) and Phospholipids

For researchers building custom synthetic cell membranes or liposomes, (S)-solketal tosylate provides a reliable route to natural sn-1,2-diacylglycerols. The stable acetonide group protects the diol during the initial substitution, allowing for sequential, regioselective functionalization of the glycerol backbone [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-2,2-Dimethyl-1,3-dioxolane-4-methanol p-toluenesulfonate

Dates

Last modified: 08-15-2023

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